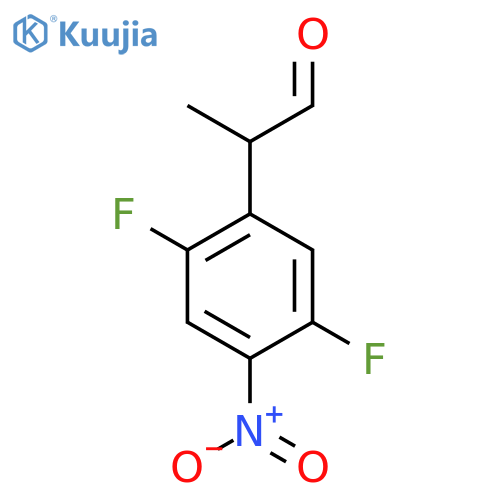

Cas no 2229377-33-5 (2-(2,5-difluoro-4-nitrophenyl)propanal)

2-(2,5-difluoro-4-nitrophenyl)propanal 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-difluoro-4-nitrophenyl)propanal

- EN300-1787390

- 2229377-33-5

-

- インチ: 1S/C9H7F2NO3/c1-5(4-13)6-2-8(11)9(12(14)15)3-7(6)10/h2-5H,1H3

- InChIKey: NTUMKLVIOFSALQ-UHFFFAOYSA-N

- SMILES: FC1C=C(C(=CC=1C(C=O)C)F)[N+](=O)[O-]

計算された属性

- 精确分子量: 215.03939941g/mol

- 同位素质量: 215.03939941g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.9

- トポロジー分子極性表面積: 62.9Ų

2-(2,5-difluoro-4-nitrophenyl)propanal Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1787390-0.05g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 0.05g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1787390-10.0g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 10g |

$4974.0 | 2023-06-03 | ||

| Enamine | EN300-1787390-10g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 10g |

$4974.0 | 2023-09-19 | ||

| Enamine | EN300-1787390-1.0g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 1g |

$1157.0 | 2023-06-03 | ||

| Enamine | EN300-1787390-2.5g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 2.5g |

$2268.0 | 2023-09-19 | ||

| Enamine | EN300-1787390-0.1g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 0.1g |

$1019.0 | 2023-09-19 | ||

| Enamine | EN300-1787390-0.5g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 0.5g |

$1111.0 | 2023-09-19 | ||

| Enamine | EN300-1787390-0.25g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 0.25g |

$1065.0 | 2023-09-19 | ||

| Enamine | EN300-1787390-5.0g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 5g |

$3355.0 | 2023-06-03 | ||

| Enamine | EN300-1787390-1g |

2-(2,5-difluoro-4-nitrophenyl)propanal |

2229377-33-5 | 1g |

$1157.0 | 2023-09-19 |

2-(2,5-difluoro-4-nitrophenyl)propanal 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

2-(2,5-difluoro-4-nitrophenyl)propanalに関する追加情報

Introduction to 2-(2,5-difluoro-4-nitrophenyl)propanal (CAS No. 2229377-33-5)

2-(2,5-difluoro-4-nitrophenyl)propanal, with the CAS number 2229377-33-5, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound is characterized by its distinctive chemical structure, which includes a propanal moiety attached to a 2,5-difluoro-4-nitrophenyl group. The combination of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for various applications.

The chemical structure of 2-(2,5-difluoro-4-nitrophenyl)propanal is particularly noteworthy due to the presence of fluorine atoms and a nitro group. Fluorine atoms are known for their strong electron-withdrawing properties, which can significantly influence the reactivity and stability of organic compounds. The nitro group, on the other hand, is a powerful electron-withdrawing group that can enhance the electrophilic character of the molecule, making it more reactive in various chemical reactions.

In recent years, 2-(2,5-difluoro-4-nitrophenyl)propanal has been the subject of extensive research due to its potential applications in medicinal chemistry. One of the key areas of interest is its use as an intermediate in the synthesis of novel pharmaceuticals. The unique combination of functional groups in this compound allows for the creation of a wide range of derivatives with diverse biological activities. For instance, studies have shown that certain derivatives of 2-(2,5-difluoro-4-nitrophenyl)propanal exhibit potent anti-inflammatory and anti-cancer properties.

A recent study published in the Journal of Medicinal Chemistry explored the potential of 2-(2,5-difluoro-4-nitrophenyl)propanal as a lead compound for developing new anti-inflammatory drugs. The researchers synthesized several derivatives by modifying the propanal moiety and evaluated their efficacy in inhibiting key inflammatory pathways. The results were promising, with several derivatives showing significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

Beyond its medicinal applications, 2-(2,5-difluoro-4-nitrophenyl)propanal has also found use in materials science and analytical chemistry. Its unique electronic properties make it an excellent candidate for developing new materials with enhanced performance characteristics. For example, researchers at the University of California have used this compound as a building block for creating novel polymers with improved thermal stability and mechanical strength.

In analytical chemistry, 2-(2,5-difluoro-4-nitrophenyl)propanal has been utilized as a derivatizing agent for enhancing the detection sensitivity of certain analytes. The high reactivity and unique spectral properties of this compound make it particularly useful in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. A study published in the Analytical Chemistry journal demonstrated that using 2-(2,5-difluoro-4-nitrophenyl)propanal as a derivatizing agent significantly improved the detection limits for several volatile organic compounds (VOCs).

The synthesis of 2-(2,5-difluoro-4-nitrophenyl)propanal typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the nitration of 1-fluoro-3-propanol followed by substitution reactions to introduce the difluorophenyl group. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.

In conclusion, 2-(2,5-difluoro-4-nitrophenyl)propanal (CAS No. 2229377-33-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an attractive candidate for developing new pharmaceuticals, advanced materials, and analytical techniques. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in modern chemistry and medicine.

2229377-33-5 (2-(2,5-difluoro-4-nitrophenyl)propanal) Related Products

- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)

- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)

- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)

- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)

- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)

- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)